N-(3,4-dimethylphenyl)-2-ethylhexanamide

Description

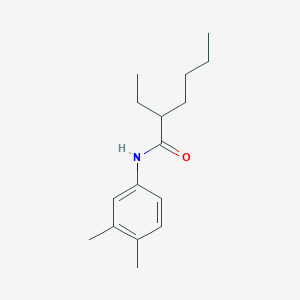

N-(3,4-Dimethylphenyl)-2-ethylhexanamide is an amide derivative featuring a 3,4-dimethylphenyl group attached to a branched 2-ethylhexanamide chain. The compound’s structure combines aromatic and aliphatic moieties, with the dimethyl substituents on the phenyl ring influencing electronic and steric properties.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-10-9-12(3)13(4)11-15/h9-11,14H,5-8H2,1-4H3,(H,17,18) |

InChI Key |

OTDYHUFOLWOYRA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly impact molecular interactions. Key comparisons include:

Key Findings :

- Electron-Donating vs. Withdrawing Groups : Methyl (electron-donating) and chloro (electron-withdrawing) substituents modulate the aromatic ring’s electronic density. For instance, propanil’s Cl groups enhance electrophilic reactivity, crucial for herbicidal action , while dimethyl groups in the target compound may improve membrane permeability due to increased lipophilicity.

- Substituent Position : 3,4-Dimethyl substitution (target compound) vs. 2,4-dimethyl (BTS 27271-HCl) alters steric hindrance. The 3,4 configuration may allow more efficient interaction with planar biological targets compared to ortho-substituted analogs .

Amide Chain Modifications

The alkyl chain in amides influences solubility, stability, and bioactivity:

Key Findings :

- Chain Length and Branching : The 2-ethylhexanamide chain in the target compound introduces branching, which may enhance metabolic stability compared to linear chains (e.g., propanil) .

- Functional Groups: Bulky groups (e.g., benzoisoquinolinyl in ) reduce solubility but may increase target specificity.

Analytical and Structural Validation Methods

Crystallographic tools like SHELX and ORTEP-3 are critical for resolving the three-dimensional structures of these compounds. For example, SHELXL’s refinement capabilities enable precise determination of substituent conformations and hydrogen-bonding interactions, which are vital for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.